Product packaging for Boc-Homocys(Trt)-OH(Cat. No.:)

Boc-Homocys(Trt)-OH

Cat. No.: B1632351
M. Wt: 477.6 g/mol
InChI Key: YBAYCOKLWMVUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-Homocys(Trt)-OH is a protected amino acid derivative used in peptide synthesis and biochemical research. Its chemical structure features two protective groups:

  • Boc (tert-butoxycarbonyl): Protects the α-amino group, removable under acidic conditions (e.g., trifluoroacetic acid, TFA) .
  • Trt (triphenylmethyl): Protects the thiol (-SH) group of homocysteine, removable via mild acidolysis (e.g., TFA in dichloromethane) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H31NO4S B1632351 Boc-Homocys(Trt)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-tritylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO4S/c1-27(2,3)33-26(32)29-24(25(30)31)19-20-34-28(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAYCOKLWMVUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Peptide Synthesis

Boc-Homocys(Trt)-OH serves as a crucial building block in peptide synthesis, allowing for the formation of peptide bonds while maintaining stability against unwanted side reactions due to its protective groups. This property makes it particularly useful in constructing peptides with specific sequences and functionalities .

Bioconjugation

The compound is utilized in bioconjugation processes, where peptides are linked to other biomolecules for therapeutic or diagnostic purposes. This application is significant in developing targeted drug delivery systems and enhancing the stability of therapeutic peptides .

Protein Engineering

In protein engineering, this compound is employed to design modified proteins that exhibit desired biological functions. The ability to introduce homocysteine residues into protein structures can alter their reactivity and interaction profiles, making them suitable for various applications in biotechnology .

Enzyme Studies

The compound is used in enzyme kinetics studies, particularly in investigating enzyme-substrate interactions. By incorporating this compound into substrates, researchers can analyze how modifications affect enzymatic activity and specificity .

Drug Development

This compound has potential applications in drug development, particularly for peptide-based therapeutics targeting various diseases. Its unique properties allow for the design of drugs that can effectively interact with biological targets while minimizing side effects .

Diagnostics

In diagnostics, this compound can be used to develop assays that detect specific peptides or proteins associated with diseases. Its stability and reactivity make it suitable for creating reliable diagnostic tools .

Case Studies and Research Findings

Recent studies have highlighted the significance of homocysteine derivatives in biological systems:

  • A study demonstrated that homocysteine modifications can alter protein structure and function, leading to cytotoxic effects under certain conditions .
  • Another investigation focused on the role of cystathionine-β-synthase (CBS), which utilizes homocysteine derivatives like this compound to explore metabolic pathways linked to cardiovascular health .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₂₈H₃₁NO₄S
  • Molecular Weight : 477.62 g/mol
  • Solubility : Soluble in DMSO; requires sonication for dissolution .
  • Purity : >98% (HPLC-based quality control) .
  • Applications : Used as a building block in solid-phase peptide synthesis (SPPS), particularly for introducing homocysteine residues with orthogonal protection .

Protecting Group Strategies

The choice of protecting groups influences compatibility with synthesis protocols and deprotection conditions.

Compound α-Amino Protection Side-Chain Protection Deprotection Conditions Reference
Boc-Homocys(Trt)-OH Boc (acid-labile) Trt (acid-labile) TFA (20–50% in DCM)
Fmoc-Cys(Trt)-OH Fmoc (base-labile) Trt (acid-labile) Piperidine (Fmoc), TFA (Trt)
Boc-Cys(Trt)-OH Boc Trt TFA
Fmoc-His(Trt)-OH Fmoc Trt (imidazole) Piperidine (Fmoc), TFA (Trt)


Key Differences :

  • Boc vs. Fmoc : Boc requires acidic deprotection, making it suitable for Boc-SPPS, whereas Fmoc (base-labile) is preferred in Fmoc-SPPS due to orthogonal compatibility with acid-labile side-chain protectors .
  • Trt Stability : Trt is stable under basic conditions but cleaved by TFA, enabling sequential deprotection in multi-step syntheses .

Solubility and Handling

Solubility impacts reaction efficiency and purification.

Compound Solubility Profile Preferred Solvent Systems Reference
This compound Soluble in DMSO; limited in aqueous buffers DMSO, DMF
Fmoc-Cys(Trt)-OH Soluble in NMP, DMF, DCM NMP/DCM (1:7 v/v)
Fmoc-His(Trt)-OH Soluble in NMP/DCM mixtures NMP/DCM (optimized for coupling)

Notable Findings:

  • This compound requires DMSO for dissolution, which may complicate coupling in SPPS due to viscosity .
  • Fmoc-His(Trt)-OH solubility is enhanced in NMP/DCM mixtures, improving coupling efficiency in manual and microwave-assisted syntheses .

Purity and Analytical Methods

Purity is critical for minimizing side reactions in peptide synthesis.

Compound Purity (%) Analytical Method Key Impurities Reference
This compound >98 HPLC Unprotected homocysteine, Trt-OH
Fmoc-Cys(Trt)-OH >98.5 HPLC Trt-Cl, Fmoc-Osu
Fmoc-His(Trt)-OH >95 Chiral HPLC D-His(Trt) enantiomer

Quality Control Insights :

  • Fmoc-Cys(Trt)-OH exhibits impurities like Trt-Cl (0.052%) and Fmoc-Osu (0.233%), requiring strict pH control during synthesis .
  • Chiral HPLC methods effectively resolve D/L enantiomers in Fmoc-His(Trt)-OH, ensuring stereochemical integrity .
This compound :
  • Used in SPPS for homocysteine incorporation, enabling disulfide bond formation post-deprotection .
  • Example: Synthesis of cystine-knot peptides requiring orthogonal protection .
Fmoc-Cys(Trt)-OH :
  • Applied in pH-responsive drug delivery systems (e.g., ATN-FFPFF-ATN copolymer for breast cancer therapy) .
  • Fluorescence-based detection of antibiotics (e.g., oxygenfloxacin via Förster resonance energy transfer) .
Fmoc-His(Trt)-OH :
  • Critical for synthesizing immunogenic peptides (e.g., bursin triptide, Lys-His-Gly-NH₂) .
  • Optimized via central composite design for >80% yield in SPPS .

Preparation Methods

Resin Loading and Initial Coupling

The patent WO2017165676A1 details a optimized SPPS approach using 2-chlorotrityl chloride resin:

  • Resin activation : 2-Chlorotrityl chloride resin (1.0 mmol/g loading) pretreated with DCM/NMP (1:1)
  • First coupling :
    • 3.0 equiv Fmoc-Pen(Trt)-OH
    • 3.0 equiv HOBt/DIC in DMF
    • 2 hr coupling at 25°C under nitrogen
  • Fmoc deprotection : 20% piperidine/DMF (3 × 4 min)

This protocol achieves >98% coupling efficiency as verified by Kaiser test.

Homocysteine Incorporation

Critical parameters for this compound incorporation:

Coupling conditions :

  • 4.0 equiv this compound
  • 4.0 equiv HBTU
  • 8.0 equiv DIPEA in NMP
  • 45 min coupling time at 35°C

Side reaction mitigation :

  • Strict oxygen exclusion (argon atmosphere)
  • 0.1 M DTT in coupling solution prevents disulfide formation

Solution-Phase Synthesis Alternatives

Fragment Condensation Approach

The PMC2929572 study demonstrates solution-phase synthesis for specialized applications:

  • Fragment preparation :
    • This compound (3.0 equiv)
    • HOBt (2.0 equiv)/DIC (2.0 equiv) in DMF
    • 4 hr activation at 0°C
  • Coupling :
    • Add to H-Phe(4-iBu)-ψ-homoGlu(OtBu)-D-Lys(Boc)-NH₂ fragment
    • 12 hr reaction at 25°C

This method yields 82-85% crude product, requiring subsequent purification.

Deprotection Strategy Optimization

Global Deprotection Cocktails

The ACS Omega study (2021) compares cleavage mixtures:

Cocktail Composition Purity (%) Impurity a (%) Impurity b (%)
TFA/H₂O/TIS/DODT (72:7:7:14) 61.5 4.1 1.8
TFA/H₂O/TIS/DODT (60:10:10:20) 57.1 3.6 1.0

Optimal results achieved with TFA/H₂O/TIS/DODT (91:2.3:2.3:4.4) providing:

  • 0.11 M TIS
  • 0.33 M DODT
  • Complete Trt group removal in 2 hr

Stepwise Deprotection

For orthogonal protection schemes:

  • Boc removal : 50% TFA/DCM (2 × 10 min)
  • Trt removal : 1% TFA/TIS/DCM (3 × 15 min)

This sequential approach maintains 94% thiol integrity versus 78% with single-step deprotection.

Purification and Analysis

HPLC Purification Parameters

Column Mobile Phase Gradient Retention Time
C18 (5μm) A: 0.1% TFA/H₂O 5-65% B 14.2 min
B: 0.1% TFA/ACN over 30 min

This method resolves this compound from des-Trp (ΔRt = 2.3 min) and oxidized byproducts.

Mass Spectrometry Characterization

  • ESI-MS : m/z 478.3 [M+H]⁺ (calc. 477.6)
  • MS/MS fragmentation :
    • 361.2 (Boc group loss)
    • 243.1 (Trt cleavage)

Process Scale-Up Considerations

Cost Optimization Table

Parameter Lab Scale (1g) Pilot Scale (100g)
This compound $28/g $19/g
Solvent Consumption 50 mL/g 12 mL/g
Cycle Time 8 hr 5.5 hr

Scale-up reduces production costs by 32% through solvent recovery and automated handling.

Q & A

Q. Basic Research Focus

  • HPLC : Use C18 columns with UV detection at 220 nm to monitor purity.
  • Mass Spectrometry (MS) : Confirm molecular weight (MW: 613.8 g/mol) and detect side products like β-elimination derivatives .
  • Chiral Chromatography : Resolve enantiomers to verify stereochemical integrity .

Advanced Research Insight
High-resolution LC-MS/MS can quantify trace racemization (<0.1%) by analyzing diastereomeric byproducts. Circular dichroism (CD) spectroscopy provides additional confirmation of chiral stability under varying pH and temperature .

How can researchers design experiments to troubleshoot aggregation during this compound incorporation into hydrophobic peptide sequences?

Basic Research Focus
Aggregation is mitigated by:

  • Solvent Optimization : Use DCM:DMF (1:1) or add chaotropic agents (e.g., urea).
  • Coupling Temperature : Perform reactions at 4°C to reduce hydrophobic interactions.

Advanced Research Insight
Microfluidics-based synthesis (e.g., continuous flow systems) reduces aggregation by enhancing mixing efficiency, as demonstrated for Boc-Cys(Trt)-OH in nanoparticle fabrication . Dynamic light scattering (DLS) monitors particle size changes during synthesis.

What strategies mitigate β-elimination side reactions when using this compound in prolonged synthesis conditions?

Basic Research Focus
β-elimination is minimized by:

  • Reduced Reaction Time : Limit coupling steps to ≤2 hours.
  • Low-Temperature Activation : Perform reactions at 0–4°C.

Advanced Research Insight
Kinetic profiling reveals that β-elimination correlates with base strength and solvent polarity. DOE approaches optimize reagent stoichiometry (e.g., HOBt:DIPCDI ratios) to balance coupling efficiency and side reaction suppression .

Methodological Recommendations

  • Stereochemical Monitoring : Integrate chiral HPLC at every synthesis step .
  • DOE Applications : Use Taguchi or response surface methodologies to optimize coupling and deprotection .
  • Microfluidics : Adopt continuous flow systems for aggregation-prone sequences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.